![molecular formula C16H19NO5S B562138 L-Alanine Benzyl Ester Benzenesulfonic Acid Salt CAS No. 101399-43-3](/img/structure/B562138.png)
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is a chemical compound with the molecular formula C10H13NO2 C6H6SO3 . It has a molecular weight of 337.39 .
Molecular Structure Analysis
The molecular structure of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt consists of an L-Alanine Benzyl Ester molecule and a Benzenesulfonic Acid molecule . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is a solid compound . It is soluble in methanol and water . The compound should be stored at -20° C .Scientific Research Applications
Alanine Dehydrogenase and Biotechnological Applications
Alanine dehydrogenase (AlaDH) catalyzes the reversible conversion of L-alanine to pyruvate, a crucial process in microbial metabolism. This enzyme's activities facilitate energy generation via the tricarboxylic acid cycle, peptidoglycan layer synthesis, protein production, and amino acid synthesis. Beyond its biological importance, AlaDH has significant applications in the pharmaceutical, environmental, and food industries, demonstrating the enzyme's potential for biotechnological exploitation. The enzyme's ability to balance redox reactions by interconverting NAD+/NADH during the conversion processes positions it as a critical player in microbial biochemistry and industrial applications Dave & Kadeppagari, 2019.
Amino Acid Racemase Inhibition for Antibacterial Strategies
Alanine racemase, vital for bacterial cell wall synthesis, converts L-alanine to D-alanine. Targeting this enzyme has been a strategy for developing antibacterial agents due to the absence of alanine racemase homologs in humans, making it an attractive drug target. Research efforts to find selective and potent inhibitors of alanine racemase that are not substrate analogs have been motivated by the adverse effects of current treatments like d-cycloserine for tuberculosis Azam & Jayaram, 2015.
Future Directions
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or structure. The exact mechanism of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. The downstream effects of these interactions are yet to be fully understood.
Result of Action
properties
IUPAC Name |
benzenesulfonic acid;benzyl (2S)-2-aminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWDKFSKUHNLF-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675539 |
Source
|
Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine Benzyl Ester Benzenesulfonic Acid Salt | |
CAS RN |
101399-43-3 |
Source
|
Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.